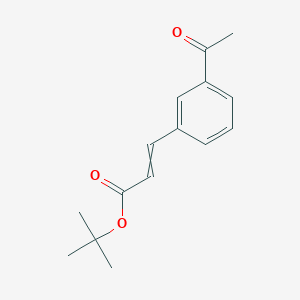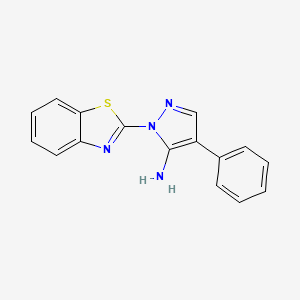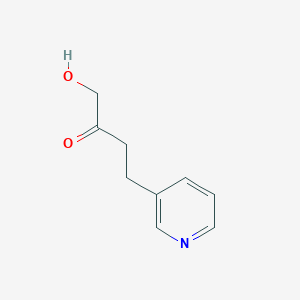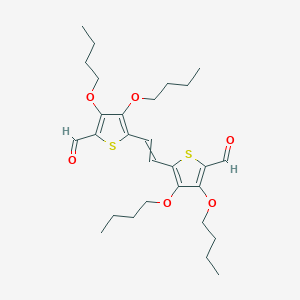
5,5'-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene-2-carbaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its multiple butoxy groups and formyl groups attached to the thiophene rings, making it a highly functionalized molecule.
Méthodes De Préparation
The synthesis of 3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the titanium-induced dicarbonyl-coupling reaction. In this process, 3,4-dibutoxythiophene-2,5-dicarbaldehyde is subjected to titanium tetrachloride and a reducing agent, such as zinc, to form the desired product . This reaction is typically carried out in an organic solvent like chloroform under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE is primarily based on its ability to interact with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiophene rings can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar compounds include other thiophene derivatives with varying substituents. For example:
3,4-Dibutoxythiophene-2,5-dicarbaldehyde: A precursor in the synthesis of the target compound.
3,4-Dibutoxy-3-cyclobutene-1,2-dione: Used in the synthesis of squaryl dyes and has applications in sensing and imaging.
1,4-Dibutoxy-2,5-diethynylbenzene: A related compound with applications in organic electronics.
Propriétés
Numéro CAS |
540777-72-8 |
|---|---|
Formule moléculaire |
C28H40O6S2 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
3,4-dibutoxy-5-[2-(3,4-dibutoxy-5-formylthiophen-2-yl)ethenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C28H40O6S2/c1-5-9-15-31-25-21(35-23(19-29)27(25)33-17-11-7-3)13-14-22-26(32-16-10-6-2)28(24(20-30)36-22)34-18-12-8-4/h13-14,19-20H,5-12,15-18H2,1-4H3 |
Clé InChI |
BVESLDKPYMEQBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(SC(=C1OCCCC)C=O)C=CC2=C(C(=C(S2)C=O)OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



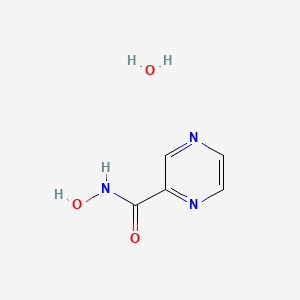
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
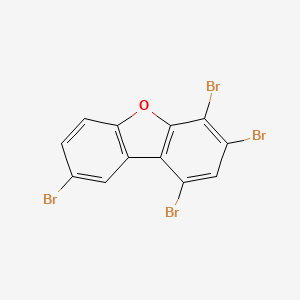
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
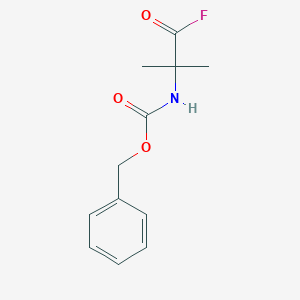

![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)

